(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide
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Overview
Description
(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is a synthetic organic compound characterized by its unique iminium ion structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the iminium ion, along with the benzyl and ethoxy groups, contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide typically involves the following steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the cyclohexene derivative.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethanol and an acid catalyst.
Formation of the Iminium Ion: The final step involves the formation of the iminium ion by reacting the intermediate with iodine in the presence of a base, such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the iminium ion to an amine, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl chloride, ethanol, acid or base catalysts.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or other reduced forms.
Substitution: Derivatives with substituted benzyl or ethoxy groups.
Scientific Research Applications
Chemistry
In organic synthesis, (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable tool for constructing various chemical frameworks.
Biology
The compound’s iminium ion structure allows it to interact with biological molecules, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable iminium ions can be leveraged to develop drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which (1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide exerts its effects involves the formation of stable iminium ions. These ions can interact with nucleophiles, leading to various chemical transformations. The molecular targets include enzymes and receptors that recognize the iminium ion structure, facilitating specific biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
N-Benzylideneaniline: Similar iminium ion structure but lacks the ethoxy and dimethyl groups.
N-Benzyl-2-methylcyclohex-2-en-1-iminium iodide: Similar structure but with a methyl group instead of the ethoxy group.
N-Benzyl-3-methoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide: Similar structure but with a methoxy group instead of the ethoxy group.
Uniqueness
(1Z)-N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is unique due to the combination of the benzyl, ethoxy, and dimethyl groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical properties.
Properties
IUPAC Name |
benzyl-(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.HI/c1-4-19-16-10-15(11-17(2,3)12-16)18-13-14-8-6-5-7-9-14;/h5-10H,4,11-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZVCFZQFBVUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=[NH+]CC2=CC=CC=C2)CC(C1)(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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